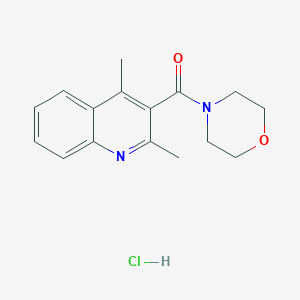![molecular formula C19H26N4O2 B7565137 N-[3-[[acetyl(ethyl)amino]methyl]phenyl]-5-tert-butyl-1H-pyrazole-3-carboxamide](/img/structure/B7565137.png)
N-[3-[[acetyl(ethyl)amino]methyl]phenyl]-5-tert-butyl-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-[[acetyl(ethyl)amino]methyl]phenyl]-5-tert-butyl-1H-pyrazole-3-carboxamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as NECA and is used in various biochemical and physiological experiments. In
Wirkmechanismus
The mechanism of action of NECA involves its binding to adenosine receptors, which are G protein-coupled receptors that are widely expressed in various tissues. Adenosine receptors are involved in various physiological processes such as regulation of neurotransmitter release, modulation of immune cell function, and regulation of cardiovascular function. NECA has been shown to activate adenosine receptors, which leads to the activation of downstream signaling pathways such as cAMP/PKA and MAPK/ERK.
Biochemical and Physiological Effects:
The biochemical and physiological effects of NECA depend on the specific adenosine receptor subtype that it activates. Adenosine receptors are classified into four subtypes: A1, A2A, A2B, and A3. Activation of A1 receptors leads to inhibition of neurotransmitter release and reduction in heart rate and blood pressure. Activation of A2A receptors leads to vasodilation and increased blood flow to the brain. Activation of A2B receptors leads to modulation of immune cell function. Activation of A3 receptors leads to inhibition of cell proliferation and induction of apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
NECA has several advantages for lab experiments. It is a potent and selective adenosine receptor agonist, which allows for specific activation of adenosine receptors. It is also stable and easy to handle, which makes it suitable for use in various experimental settings. However, NECA also has some limitations. It has a short half-life and is rapidly metabolized in vivo, which limits its use in animal studies. It also has low solubility in aqueous solutions, which can affect its bioavailability.
Zukünftige Richtungen
There are several future directions for research on NECA. One direction is to explore its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its role in modulating immune cell function in various disease states such as autoimmune disorders and cancer. Additionally, further studies are needed to elucidate the signaling pathways and downstream effects of NECA activation, which could lead to the development of novel therapeutic targets.
Synthesemethoden
The synthesis method of NECA involves the reaction of 3-[[acetyl(ethyl)amino]methyl]phenylhydrazine with 5-tert-butyl-1H-pyrazole-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting product is NECA, which can be purified by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
NECA has been widely used in scientific research for its potential applications in various fields such as neuroscience, immunology, and cancer research. In neuroscience, NECA has been shown to activate adenosine receptors, which play a crucial role in regulating neuronal activity and synaptic transmission. In immunology, NECA has been shown to modulate the function of immune cells such as T cells and macrophages, which are involved in the immune response. In cancer research, NECA has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis.
Eigenschaften
IUPAC Name |
N-[3-[[acetyl(ethyl)amino]methyl]phenyl]-5-tert-butyl-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-6-23(13(2)24)12-14-8-7-9-15(10-14)20-18(25)16-11-17(22-21-16)19(3,4)5/h7-11H,6,12H2,1-5H3,(H,20,25)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRCUAPUTQBXEPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC(=CC=C1)NC(=O)C2=NNC(=C2)C(C)(C)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-[(4-Chlorophenyl)methyl]piperidin-4-yl]-1,1-diethylurea](/img/structure/B7565062.png)
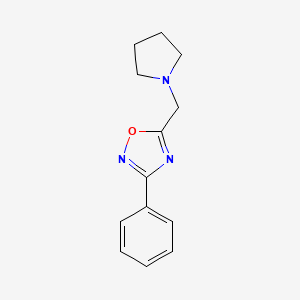
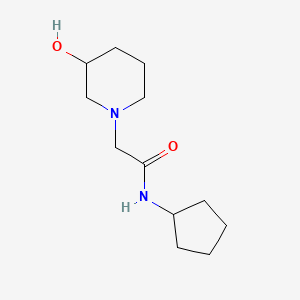
![5-methyl-N-[1-(2-methylphenyl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B7565086.png)
![1-[4-(4-Methylpiperidine-1-carbonyl)phenyl]-3-[2-(4-phenylpiperazin-1-yl)propyl]urea](/img/structure/B7565088.png)
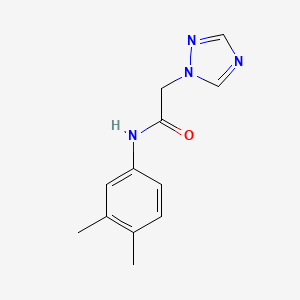
![1-Cyclohexyl-1-methyl-3-[(2-methylpyrimidin-4-yl)methyl]urea](/img/structure/B7565096.png)
![2-(3-chlorophenyl)-N-[4-(3-cyanopyridin-2-yl)oxy-2-methylphenyl]-1,3-thiazole-4-carboxamide](/img/structure/B7565105.png)
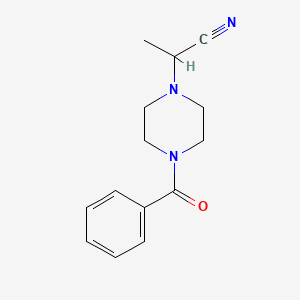
![1-(4-fluorophenyl)-N'-[(2-methoxy-5-methylphenyl)methyl]-N,N-dimethylethane-1,2-diamine](/img/structure/B7565125.png)
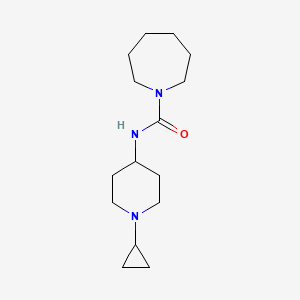
![N-[1-(3,4-difluorophenyl)ethyl]-2,2-dimethylpropanamide](/img/structure/B7565138.png)
![1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)-1-ethyl-3-[(2-pyrazol-1-ylpyridin-4-yl)methyl]urea](/img/structure/B7565146.png)
